molecular formula C7H5N B1298661 4-Ethynylpyridine CAS No. 2510-22-7

4-Ethynylpyridine

Cat. No.: B1298661
CAS No.: 2510-22-7
M. Wt: 103.12 g/mol
InChI Key: FDEDJRHULYIJOR-UHFFFAOYSA-N
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Description

4-Ethynylpyridine is an organic compound with the chemical formula C7H5N. It is a derivative of pyridine, where an ethynyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry .

Biochemical Analysis

Biochemical Properties

4-Ethynylpyridine plays a significant role in biochemical reactions, particularly as a ligand in the synthesis of various metallic complexes . It interacts with enzymes and proteins, forming stable complexes that can influence biochemical pathways. For instance, this compound derivatives have been identified as potent inhibitors of general control nonderepressible 2 (GCN2), a kinase involved in cellular adaptations to amino acid shortages . This interaction highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have shown potential in inhibiting GCN2, which plays a critical role in cancer cell survival under nutrient-deprived conditions . This inhibition can lead to altered gene expression and metabolic flux, impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with enzymes and proteins, which can result in enzyme inhibition or activation. The inhibition of GCN2 by this compound derivatives is a prime example, where the compound binds to the kinase, preventing its activation and subsequent phosphorylation of the translation initiation factor eIF2α . This mechanism underscores the compound’s ability to modulate protein synthesis and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound and its derivatives maintain stability under various conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure may lead to degradation products that could alter its biochemical activity and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound derivatives could lead to significant inhibition of GCN2, resulting in impaired cellular stress responses and potential toxicity . These dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s role as a GCN2 inhibitor influences amino acid metabolism and protein synthesis . By modulating the activity of key enzymes, this compound can alter metabolite levels and impact overall cellular metabolism. This interaction underscores the compound’s potential in therapeutic applications targeting metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-vinylpyridine with a suitable reagent to introduce the ethynyl group. Another method includes the use of hexa-n-butyldisiloxane and pyridine, 4-[(trimethylsilyl)ethynyl]- .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 4-bromopyridine with acetylene in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethynylpyridine has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-Ethynylpyridine
  • 3-Ethynylpyridine
  • 4-Ethynylthiophene

Comparison: 4-Ethynylpyridine is unique due to its position of the ethynyl group on the pyridine ring, which influences its reactivity and the types of complexes it can form. Compared to 2-Ethynylpyridine and 3-Ethynylpyridine, the 4-position allows for more stable and diverse coordination complexes .

Properties

IUPAC Name

4-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEDJRHULYIJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349063
Record name 4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-22-7
Record name 4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Ethynylpyridine?

A1: this compound has a molecular formula of C7H5N and a molecular weight of 103.12 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques are used to characterize this compound, including:

  • FT-IR: This technique helps identify the characteristic stretching frequencies of the C≡C and C=N bonds present in the molecule. [, ]
  • NMR (1H and 13C): NMR provides information about the electronic environment and connectivity of the atoms in the molecule. [, , ]
  • FABMS: This technique provides the molecular ion peak and fragmentation pattern, confirming the molecular weight and structural features. [, ]

Q3: Is this compound air- and water-stable?

A3: While not explicitly stated in every paper, this compound-containing complexes have been reported as air- and water-stable solids with decomposition points above 170 °C. []

Q4: How does this compound contribute to the formation of stable supramolecular architectures?

A4: The linear geometry and rigid structure of this compound, combined with its ability to act as a bridging ligand, make it suitable for constructing stable supramolecular architectures like metallacycles and cages. [, ]

Q5: How does this compound interact with metal centers in complex formation?

A5: this compound typically acts as a bridging ligand, coordinating to metal centers through its nitrogen lone pair. [, , , , , , ]

Q6: Can this compound act as a terminal ligand in metal complexes?

A6: Yes, this compound can function as both a terminal and bridging ligand. []

Q7: How does this compound contribute to the properties of metal complexes used in molecular electronics?

A7: The ethynyl moiety in this compound provides a conjugated pathway for electron transfer when incorporated into metal complexes, making it relevant for molecular electronics. [, ]

Q8: What role does this compound play in the development of fluorescent sensors?

A8: this compound derivatives have been explored as pH sensors using surface-enhanced Raman scattering (SERS). The SERS signal of this compound on gold nanoparticle surfaces shows pH-dependent variations, allowing for sensitive hydroxide ion detection. []

Q9: What are the applications of this compound in supramolecular chemistry?

A9: this compound serves as a versatile building block for constructing various supramolecular architectures, including metallacycles, cages, and polymers. [, , , ] Its rigid linear structure and ability to form coordination bonds with metal ions make it particularly attractive for creating well-defined geometric shapes and cavities.

Q10: How does this compound contribute to the fluorescence properties of Bodipy dyes in cavitand assemblies?

A10: By replacing the fluorine atoms in Bodipy dyes with this compound, the resulting building blocks self-assemble with metal ions to form fluorescent rhomboid cavitands. Notably, this assembly process preserves the inherent photophysical properties of the Bodipy dye. []

Q11: Have computational methods been used to study this compound and its derivatives?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to understand the electronic structure, reactivity, and optical properties of this compound derivatives and their metal complexes. [, , ]

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